1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imid

Übersicht

Beschreibung

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. These characteristics make it valuable in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.

Biology: Employed in the extraction and stabilization of biomolecules.

Medicine: Investigated for its potential in drug delivery systems due to its ability to dissolve a variety of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors.

Wirkmechanismus

Target of Action

This compound is a type of ionic liquid, and its interactions are typically non-specific, involving a range of targets rather than a single specific one .

Mode of Action

DTXSID4049298 is a type of ionic liquid, which are salts in a liquid state . Ionic liquids have low viscosity and high electrical conductivity, making them widely applicable in various fields . The mode of action of DTXSID4049298 involves its interaction with its targets, leading to changes in their properties .

Result of Action

As an ionic liquid, it is likely to have a wide range of effects due to its interactions with various targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DTXSID4049298 . For instance, temperature and pressure can affect the properties of ionic liquids .

Biochemische Analyse

Biochemical Properties

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a solvent, enhancing the solubility and stability of biomolecules. It has been shown to interact with enzymes such as lipases and proteases, potentially altering their activity and stability. The nature of these interactions often involves hydrogen bonding and electrostatic interactions between the ionic liquid and the biomolecules .

Cellular Effects

The effects of 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of key signaling molecules, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes and the flux of metabolites .

Molecular Mechanism

The molecular mechanism of action of 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves several key interactions at the molecular level. This compound can bind to biomolecules through hydrogen bonding and electrostatic interactions, leading to enzyme inhibition or activation. It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in alterations in cellular function and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this ionic liquid has been shown to affect cellular function, potentially leading to changes in cell viability and metabolic activity. Studies have indicated that the stability and degradation of this compound can influence its long-term effects on cells .

Dosage Effects in Animal Models

The effects of 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular function occur. High doses of this compound can result in toxicity, affecting organ function and overall health .

Metabolic Pathways

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound has been shown to affect the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the following steps:

-

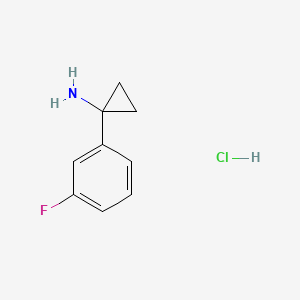

Formation of 1-Hexadecyl-3-methylimidazolium chloride:

- React 1-methylimidazole with 1-chlorohexadecane in the presence of a suitable solvent like acetonitrile.

- The reaction is carried out under reflux conditions for several hours.

- The product is then purified by recrystallization.

-

Anion Exchange to Form 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide:

- The chloride salt is then reacted with lithium bis(trifluoromethylsulfonyl)imide in water.

- The mixture is stirred at room temperature until the reaction is complete.

- The product is extracted using an organic solvent such as dichloromethane and dried under reduced pressure.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Complexation Reactions: The compound can form complexes with various metal ions, enhancing its utility in catalysis and material science.

Common Reagents and Conditions:

Nucleophiles: Such as halides, thiolates, and amines.

Solvents: Polar aprotic solvents like acetonitrile and dimethyl sulfoxide.

Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products:

- Substituted imidazolium salts.

- Metal-imidazolium complexes.

Vergleich Mit ähnlichen Verbindungen

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Comparison: 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its longer alkyl chain, which imparts higher hydrophobicity and lower melting point compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring non-polar environments and enhanced solubility for hydrophobic substances.

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-hexadecyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKPEVWFUIKZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049298 | |

| Record name | 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404001-50-9 | |

| Record name | 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)

![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)

![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B566148.png)

![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/new.no-structure.jpg)